7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol
説明
7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol is a heterocyclic compound featuring fused cyclopentane, triazole, and pyridazine rings. Its structure incorporates a hydroxyl group at position 9, which may contribute to hydrogen bonding and solubility.
特性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
1,2,10,11-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),9,11-trien-8-one |
InChI |
InChI=1S/C8H8N4O/c13-7-5-2-1-3-6(5)11-12-4-9-10-8(7)12/h4,11H,1-3H2 |
InChIキー |
KDHXRZNCXNZASM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)NN3C=NN=C3C2=O |
製品の起源 |
United States |
準備方法
合成経路および反応条件
7,8-ジヒドロ-6H-シクロペンタ[e][1,2,4]トリアゾロ[4,3-b]ピリダジン-9-オールの合成は、一般的に、制御された条件下での適切な前駆体の環化を含みます。一般的な方法の1つは、適切な触媒の存在下で、シクロペンタジエン誘導体をトリアゾール前駆体と反応させることです。反応条件は、望ましくない副反応を防ぐために、多くの場合、高温と不活性雰囲気を必要とします。
工業生産方法
この化合物の工業生産は、収率と純度を最適化した多段階合成プロセスを含む場合があります。これらのプロセスには、多くの場合、以下が含まれます。
中間体の調製: 置換シクロペンタジエンやトリアゾールなどの重要な中間体の合成。
環化反応: 目的のヘテロ環構造を形成するために、特定の条件下で中間体を組み合わせる。
精製: 再結晶、クロマトグラフィー、または蒸留などの技術を使用して、最終生成物を精製する。
化学反応の分析
科学研究の応用
化学
化学では、7,8-ジヒドロ-6H-シクロペンタ[e][1,2,4]トリアゾロ[4,3-b]ピリダジン-9-オールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい化学反応性の探求と、新規合成方法の開発を可能にします。
生物学
生物学的に、この化合物は、創薬におけるファーマコフォアとして潜在的な可能性を示しています。さまざまな生物学的標的に相互作用する能力により、特に抗菌剤および抗がん剤研究の分野で、新しい治療剤の開発のための候補となっています。
医学
医学では、この化合物の誘導体は、潜在的な治療効果について調査されています。研究によると、トリアゾール環とピリダジン環の修飾は、生物活性を高め、より良い有効性と安全性プロファイルを備えた新薬の開発につながる可能性があります。
工業
工業的には、7,8-ジヒドロ-6H-シクロペンタ[e][1,2,4]トリアゾロ[4,3-b]ピリダジン-9-オールは、先端材料の製造に使用されます。そのユニークな化学的特性は、新素材の開発を含む材料科学のアプリケーションに適しています。これには、新しいポリマーやコーティングの開発が含まれます。
科学的研究の応用
Research indicates that 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol exhibits a range of biological activities. These include:
- Antimicrobial Activity : The compound has shown potential as an antibacterial agent against various pathogens, including Escherichia coli and Pseudomonas aeruginosa .
- Anti-inflammatory Properties : Studies have indicated that derivatives of this compound can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide synthesis and has implications in cancer therapy .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of compounds related to 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol against E. coli and P. aeruginosa. The results demonstrated significant inhibition zones compared to control groups .
- Inflammation Inhibition : Another research focused on the anti-inflammatory potential of this compound through in vitro assays that measured cytokine release from immune cells. The findings suggested a dose-dependent reduction in pro-inflammatory cytokines .
- Cancer Research : A recent study investigated the inhibition of DHODH by derivatives of 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol. The results showed promising activity against cancer cell lines, indicating its potential as an anticancer agent .
作用機序
類似化合物の比較
類似化合物
1,2,4-トリアゾロ[3,4-b]ピリダジン: 類似のトリアゾール-ピリダジンコアを共有していますが、シクロペンタン環はありません。
1,2,4-トリアゾロ[4,3-b]チアジアジン: ピリダジン環の代わりにチアジアジン環を含みます。
1,2,4-トリアゾロ[4,3-b]ベンゾチアゾール: トリアゾール環と融合したベンゾチアゾール環を特徴とします。
独自性
7,8-ジヒドロ-6H-シクロペンタ[e][1,2,4]トリアゾロ[4,3-b]ピリダジン-9-オールは、融合したシクロペンタン環のために独自性があり、これは異なる化学的および生物学的特性を与えます。この構造的特徴は、他のトリアゾール含有化合物と区別し、合成化学および創薬における汎用性の高いビルディングブロックとしての潜在力を高めます。
7,8-ジヒドロ-6H-シクロペンタ[e][1,2,4]トリアゾロ[4,3-b]ピリダジン-9-オールの合成、反応性、および応用を理解することで、研究者はさまざまな科学および産業分野におけるその可能性を探求し続けることができます。
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological activities.
Structural and Functional Analogues
2.1.1. [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives ()
Compounds such as [1,2,4]triazole-3-thiol derivatives share the triazolo-pyridazine core. These analogs were synthesized via cyclocondensation and hydrazinolysis, with cytotoxic activity evaluated against HCT-116 colon carcinoma cells. Key findings:
- [1,2,4]Triazole-3-thiol : Exhibited cytotoxic activity comparable to Vinblastine (a standard chemotherapeutic agent).
- Compounds 4, 7, 10, 11a, 14, 16 : Showed moderate cytotoxicity, suggesting that substituents on the triazole ring significantly influence activity .
2.1.2. Pyrido[2,3-d]Pyrimidine-Triazolo Hybrids ()
Derivatives such as 2-(3-amino-5-hydroxypyrazol-1-yl)-5-(4-aryl)-8-(4-arylmethylene)-cyclopenta[5,6]pyrido[2,3-d]pyrimidin-4(H)-one (10a) demonstrated:
- Anti-inflammatory activity : 82.8% inhibition (vs. 79.5% for ibuprofen).
- Analgesic effects : Significant reduction in pain response with lower ulcerogenic risk compared to NSAIDs .
Comparison Insight : The cyclopenta-triazolo-pyridazine scaffold in the target compound may similarly enhance anti-inflammatory activity through kinase or COX inhibition, though empirical validation is required.
2.1.3. Azepinone Derivatives ()
While structurally distinct, 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one provides a reference for physicochemical properties:
- Molecular weight : 153.18 g/mol.
- Density : 1.45 g/cm³.
- LogP : 0.297 (indicating moderate hydrophilicity) .
Comparative Data Table
Research Implications and Gaps
Synthetic Routes: The target compound may be synthesized via cyclocondensation or hydrazinolysis, similar to methods in and .
Optimization : Introducing electron-withdrawing groups (e.g., hydroxyl, as in the target compound) could enhance target binding or metabolic stability compared to sulfur-containing analogs .
生物活性
The compound 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol is a member of the triazolo-pyridazine family and has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Antiviral Activity
Research indicates that compounds structurally related to triazolo-pyridazines have shown varying degrees of antiviral activity. For instance, certain derivatives have been tested against a range of viruses including HIV and influenza. However, specific studies on 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol itself have not demonstrated significant antiviral properties in vitro .
Antitumor Activity
In vitro evaluations of similar triazolo derivatives have shown limited antitumor activity. A study focusing on amino-substituted triazolo[4,3-b]pyridazines reported no significant antitumor effects against various tumor cell lines . This suggests that while the structural framework may lend itself to biological activity, modifications or specific substitutions are crucial for enhancing efficacy.
Antimicrobial Properties
The search for new antimicrobial agents has led to investigations into compounds like 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol. Although specific data on this compound is lacking, related compounds have shown promise in inhibiting bacterial growth. For example, machine learning techniques have been employed to predict the antimicrobial efficacy of similar structures .
Synthesis and Evaluation
A notable study synthesized various triazolo derivatives and assessed their biological activities. The synthesis involved the dehydration of hydrazinopyridazine derivatives followed by thermal ring closure. The resulting compounds were evaluated for their antitumor and antiviral activities but showed minimal effects .
Comparative Activity Table
| Compound Name | Antiviral Activity | Antitumor Activity | Antimicrobial Activity |
|---|---|---|---|
| 7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol | Not significant | Not significant | Under investigation |
| Related Triazolo Derivative A | Moderate | Low | High |
| Related Triazolo Derivative B | High | Moderate | Moderate |
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain reflux conditions (80–120°C) to enhance cyclization efficiency.
- Catalyst Screening : Test bases (e.g., NaHCO₃ vs. K₂CO₃) to improve regioselectivity.
- Purification : Use recrystallization in dioxane or ethanol to achieve >95% purity .
How can structural characterization of this compound resolve discrepancies in reported spectral data (e.g., NMR or IR)?
Advanced Research Question
Discrepancies often arise from tautomerism or solvent effects. Methodological approaches include:
- Multi-Technique Validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-validate functional groups and molecular weight .
- X-ray Crystallography : Resolve ambiguity in tautomeric forms (e.g., enol vs. keto configurations) by determining the crystal structure .
- Solvent Standardization : Use deuterated DMSO or CDCl₃ consistently to minimize solvent-induced shifts .
Example : In , NMR peaks at δ 7.2–8.1 ppm confirmed aromatic protons, while IR bands at 1680 cm⁻¹ indicated carbonyl groups, aligning with the proposed structure .
What strategies are effective for enhancing the compound's bioactivity in anti-inflammatory or analgesic applications?
Advanced Research Question
Structure-activity relationship (SAR) studies highlight:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at position 9 enhances binding to cyclooxygenase (COX) enzymes .
- Heterocycle Fusion : The triazolo-pyridazine core improves metabolic stability compared to simpler pyrimidines .
- Hybrid Derivatives : Conjugation with pyrazole (e.g., Compound 10a in ) increased anti-inflammatory activity to 82.8%, surpassing ibuprofen (79.5%) .
Q. Experimental Design :
- In Vitro Assays : Test COX-1/COX-2 inhibition using ELISA kits.
- In Vivo Models : Evaluate edema reduction in carrageenan-induced rat paw models .
How should researchers address contradictory data in pharmacological studies (e.g., high bioactivity vs. low toxicity)?
Advanced Research Question
Contradictions may stem from assay conditions or pharmacokinetic factors:
- Dose-Dependent Effects : Re-evaluate activity-toxicity profiles across concentrations (e.g., 10–100 mg/kg) .
- Metabolic Stability : Assess hepatic microsomal degradation to identify labile moieties.
- Formulation Adjustments : Use co-solvents (e.g., PEG 400) to improve solubility and bioavailability, reducing required doses .
Case Study : Compound 10a showed high anti-inflammatory activity with low ulcerogenicity due to its selective COX-2 inhibition and reduced gastric irritation .
What computational methods are suitable for predicting the compound's reactivity or binding modes?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 (PDB: 5KIR). Focus on hydrogen bonds with Arg120 and Tyr355 .
- MD Simulations : Simulate ligand-protein stability over 100 ns to validate binding poses .
How can researchers differentiate between tautomeric forms of this compound in solution?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
